N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide
Description
N1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative featuring a benzo[b]thiophene moiety, a dimethylaminoethyl chain, and a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-13-8-9-14(10-17(13)22)24-21(27)20(26)23-11-18(25(2)3)16-12-28-19-7-5-4-6-15(16)19/h4-10,12,18H,11H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZTYDMUNMIARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiophene core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine: Potential medical applications include the development of new drugs for treating diseases such as cancer, inflammation, and microbial infections. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibit receptor signaling, or modulate gene expression. The exact mechanism would depend on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Functional Group: Oxalamide vs. Phthalimide/Thiazole-Acetamide
Oxalamide Derivatives
- Target Compound : The oxalamide core enables strong hydrogen bonding, which may influence solubility and molecular interactions.
- N1,N2-Bis(azetidinyl)oxalamide (): This compound shares the oxalamide backbone but incorporates azetidinyl groups instead of aromatic substituents. The azetidine rings likely enhance rigidity and alter solubility compared to the flexible dimethylaminoethyl chain in the target compound .
Phthalimide Derivatives ()
- 3-Chloro-N-phenyl-phthalimide : Contains a phthalimide core (isoindoline-1,3-dione) with a chloro and phenyl group. Unlike oxalamides, phthalimides are planar and widely used in polymer synthesis due to their thermal stability .
Thiazole-Acetamide ()
Substituent Analysis
Aromatic/Heterocyclic Groups
Amino/Alkyl Chains
- Target Compound: The dimethylaminoethyl chain introduces basicity and solubility in polar solvents.
Physicochemical and Structural Properties
- Crystal Packing : The thiazole-acetamide in forms inversion dimers via N–H⋯N hydrogen bonds, creating a stable R₂²(8) motif . The target compound’s benzo[b]thiophene may promote π-stacking, while its oxalamide core could enable similar hydrogen-bonded networks.
- Solubility: The dimethylaminoethyl group in the target compound likely improves aqueous solubility compared to the dichlorophenyl-thiazole acetamide (), which is more lipophilic .
Research Implications and Gaps
- Synthetic Challenges: The steric bulk of the benzo[b]thiophene and dimethylaminoethyl groups may complicate purification compared to simpler oxalamides (E2) or phthalimides (E1) .
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C21H22ClN3O2S, this compound features a unique structure that combines a benzo[b]thiophene moiety, a dimethylaminoethyl group, and an oxalamide functional group substituted with a 3-chloro-4-methylphenyl group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzothiophene derivatives with chloro-substituted aromatic compounds under controlled conditions. Key steps in the synthesis include:
- Formation of the Benzothiophene Derivative : This involves the preparation of the benzo[b]thiophene core.
- Dimethylaminoethyl Group Attachment : The dimethylamino group is introduced via alkylation reactions.
- Oxalamide Formation : The final step involves coupling with oxalyl chloride to form the oxalamide linkage.
This synthetic pathway allows for the generation of derivatives that may exhibit enhanced biological activity or different pharmacological properties.
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit significant activity against cancer cell lines and inflammatory pathways. The mechanisms include:
- Inhibition of Tumor Growth : Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival.
- Anti-inflammatory Effects : The presence of the chloro and methyl groups may enhance anti-inflammatory properties by modulating cytokine production and signaling pathways.
Case Studies
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In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with growth inhibition values indicating promising therapeutic potential .
Compound Cell Line GI50 (µM) Compound A MCF-7 3.18 ± 0.11 Compound B HeLa 8.12 ± 0.43 - In Vivo Models : Animal studies are recommended to further validate the efficacy and safety profile of this compound, particularly in cancer models where it could be tested for tumor regression and survival rates.
Comparative Analysis
A comparative analysis with other benzothiophene derivatives reveals that this compound may have unique advantages due to its specific structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-A | Benzothiophene core + Dimethylamino group | Anticancer |
| N1-B | Benzothiophene core + Triazole derivative | Antifungal |
| Target Compound | Benzothiophene core + Dimethylamino + Oxalamide | Potential anticancer and anti-inflammatory |
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Quality control : Enforce strict synthesis protocols (e.g., reaction time ±5 minutes, solvent purity ≥99.9%).
- Bioassay triplicates : Include internal controls (e.g., staurosporine) in each plate to normalize inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
